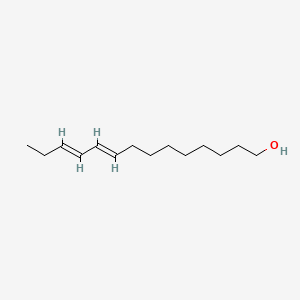

(9E,11E)-9,11-Tetradecadien-1-ol

Description

Contextual Significance of Dienyl Alcohols in Semiochemistry

Dienyl alcohols, characterized by a carbon chain with two double bonds and a terminal alcohol group, are a common class of compounds found in insect pheromones, particularly in moths (Lepidoptera). jst.go.jp These compounds are part of a larger group known as Type I pheromones, which are typically C10–C18 unsaturated straight-chain alcohols, acetates, or aldehydes. nih.gov These substances are biosynthesized by the insects from common fatty acids. jst.go.jp The specific positioning and configuration of the double bonds, along with the functional group, are critical for the species-specificity of the chemical signal.

Historical Perspectives on Insect Pheromone Research Relevant to Tetradecadienols

The scientific journey into understanding insect pheromones began in the late 1950s with the groundbreaking identification of bombykol, the sex pheromone of the silkworm moth, Bombyx mori, by Adolf Butenandt. insectslimited.comwikipedia.org This pioneering work laid the foundation for the field and demonstrated that insects communicate using specific chemical cues. Following this discovery, researchers have identified over a thousand insect pheromones, many of which are long-chain unsaturated alcohols and their derivatives, including tetradecadienols. insectslimited.comwikipedia.org The term "pheromone" itself was coined in 1959 to describe these chemical messengers that carry information between individuals of the same species. insectslimited.com Early research often involved the painstaking extraction of pheromones from thousands of insects to obtain enough material for chemical analysis. insectslimited.com

Importance of Stereochemistry in Pheromone Communication: Focus on (9E,11E)-9,11-Tetradecadien-1-ol

The biological activity of pheromones is highly dependent on their precise three-dimensional structure, a concept known as stereochemistry. For dienes like 9,11-Tetradecadien-1-ol, the geometric isomerism around the double bonds is crucial. The (9E,11E) designation specifies the spatial arrangement of the atoms at the 9th and 11th carbon positions. Different isomers, such as (9Z,11E), (9E,11Z), or (9Z,11Z), can elicit different behavioral responses or even be inactive. In many cases, a specific ratio of isomers is required for optimal attraction. The (9E,11E) isomer of 9,11-Tetradecadien-1-ol, for instance, is a known component of the sex pheromone for certain moth species. Its acetate (B1210297) form, (9E,11E)-9,11-Tetradecadien-1-yl acetate, is also a significant pheromone component. nih.govepa.gov The presence of even small amounts of other isomers can sometimes inhibit the response to the primary pheromone.

Current Research Gaps and Challenges in Understanding this compound

Despite decades of research, significant gaps remain in our understanding of this compound and other pheromones. A primary challenge is identifying the complete pheromone blend for many species. Insect sex pheromones are often complex mixtures of multiple compounds, and the specific ratio of these components is critical for eliciting a behavioral response. nih.gov Furthermore, the biosynthesis of these compounds within the insect is a complex process that is not fully elucidated for all species. Understanding the enzymes and genetic pathways involved in producing specific isomers like this compound is an active area of research. Another challenge lies in deciphering how the insect's olfactory system detects and processes these chemical signals to produce a specific behavior.

Research Objectives and Scope of Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted. Key research objectives include:

Identification and Synthesis: Identifying new species that utilize this compound and developing efficient, stereoselective methods for its chemical synthesis for use in research and pest management.

Biosynthesis: Elucidating the enzymatic pathways and genetic regulation responsible for the production of this compound in insects. Recent studies have explored the use of engineered yeast to produce pheromones like (Z,E)-9,12-tetradecadienyl acetate, a related compound, which could pave the way for sustainable production methods. nih.govnih.gov

Neuroethology: Investigating the neural mechanisms underlying the detection of this compound by the insect's antennae and the subsequent processing of this information in the brain to trigger a behavioral response.

Ecological Role: Understanding the full range of ecological functions of this compound beyond its role as a sex attractant, including its potential involvement in interspecies communication or defense.

Pest Management Applications: Developing and optimizing the use of this compound and its derivatives in integrated pest management (IPM) programs for monitoring, mass trapping, and mating disruption of agricultural and stored product pests. epa.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H26O |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

(9E,11E)-tetradeca-9,11-dien-1-ol |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3+,6-5+ |

InChI Key |

ZKCFLTTYWFSLDK-VNKDHWASSA-N |

Isomeric SMILES |

CC/C=C/C=C/CCCCCCCCO |

Canonical SMILES |

CCC=CC=CCCCCCCCCO |

Origin of Product |

United States |

Biosynthetic Pathways of 9e,11e 9,11 Tetradecadien 1 Ol

Identification of Fatty Acyl Precursors and Metabolic Intermediates

The journey to synthesize (9E,11E)-9,11-Tetradecadien-1-ol begins with fundamental building blocks from fatty acid metabolism. In most moths, the biosynthesis of sex pheromones originates from either palmitic acid (16:0) or stearic acid (18:0), which are produced de novo in the pheromone gland. nih.gov These saturated fatty acids then undergo a series of modifications, including desaturation and chain-shortening, to yield the direct precursors for the final pheromone components.

For the production of C14 compounds like this compound, a C16 fatty acid precursor typically undergoes one round of β-oxidation to shorten the carbon chain. A key intermediate in the biosynthesis of related pheromones is (Z)-11-tetradecenoic acid. nih.gov Mass-labeling experiments in the Egyptian cotton leafworm, Spodoptera littoralis, have demonstrated that the (E,E)-10,12-tetradecadienoyl moiety, a structurally related compound, is biosynthetically derived from (Z)-11-tetradecenoic acid within the insect's pheromone gland. nih.gov This suggests a similar pathway for (9E,11E)-9,11-tetradecadienoic acid, likely starting from a C14 or C16 fatty acyl precursor.

While the precise and complete sequence of intermediates for this compound is not definitively established for all species, the general pathway involves the formation of a tetradecenoic acid intermediate which is then further desaturated to create the conjugated diene system.

Enzymatic Catalysis in Pheromone Biosynthesis Relevant to this compound

The conversion of simple fatty acyl precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. The key players in this transformation are desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases (FATs).

Role of Delta-9 and Delta-11 Desaturases in Dienyl Formation

The creation of the characteristic double bonds in the pheromone molecule is the primary role of fatty acid desaturases. In moths, Delta-9 and Delta-11 desaturases are particularly important in pheromone biosynthesis. nih.gov These enzymes introduce double bonds at specific positions in the fatty acyl chain.

In the case of conjugated dienes like this compound, a sequence of desaturation events is required. For instance, in Spodoptera littoralis, the production of the major sex pheromone component, (Z,E)-9,11-tetradecadienyl acetate (B1210297), involves the action of both Delta-11 and Delta-9 desaturases. nih.goviastate.edu Functional assays have shown that a Delta-9 desaturase from the pheromone gland of S. littoralis can convert a mixture of myristic acid and (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid. nih.gov This highlights the capability of these enzymes to act on already unsaturated substrates to form conjugated systems. The formation of the specific (9E,11E) isomer likely involves a similar, though distinct, sequence of desaturation and possibly isomerization steps, the exact nature of which can vary between species.

| Enzyme Family | Specific Enzyme Example | Organism | Function in Dienyl Formation |

| Desaturase | Delta-9 desaturase (Sls-FL2) | Spodoptera littoralis | Produces (Z,E)-9,11-tetradecadienoic acid from myristic acid and (E)-11-tetradecenoic acid. nih.gov |

| Desaturase | Delta-11 desaturase (Sls-FL3) | Spodoptera littoralis | Produces a mixture of (E)-11- and (Z)-11-tetradecenoic acids, precursors for diene formation. nih.gov |

Functions of Fatty Acyl-CoA Reductases (FARs) and Acetyltransferases (FATs)

Once the correct C14 diene fatty acyl-CoA precursor is synthesized, the next critical step is the reduction of the carboxyl group to an alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). nih.govnih.gov These enzymes are pivotal in producing the alcohol functional group of the final pheromone. nih.gov In many moth species, a family of FAR genes is expressed in the pheromone gland, and different FARs can exhibit specificity for the chain length and saturation pattern of the fatty acyl-CoA substrate. nih.gov For example, in the fall armyworm, Spodoptera frugiperda, 29 FAR genes have been identified, with several showing predominant expression in the pheromone glands, suggesting their role in sex pheromone biosynthesis. nih.govnih.gov

Following the reduction to this compound, the alcohol can be the final active pheromone component, or it can be further modified. In many moth species, the alcohol is esterified to its acetate form by an acetyl-CoA:fatty alcohol acetyltransferase (ACT or FAT). nih.gov This final step is crucial for producing pheromone components like (9E,11E)-9,11-tetradecadienyl acetate. Similar to FARs, multiple acetyltransferase genes have been identified in species like S. frugiperda, with some being specifically expressed in the pheromone gland. nih.govnih.gov

| Enzyme Family | General Function | Relevance to this compound |

| Fatty Acyl-CoA Reductases (FARs) | Catalyze the reduction of a fatty acyl-CoA to the corresponding alcohol. nih.gov | Reduces (9E,11E)-9,11-tetradecadienoyl-CoA to this compound. |

| Acetyltransferases (FATs/ACTs) | Catalyze the transfer of an acetyl group from acetyl-CoA to the fatty alcohol. nih.gov | Converts this compound to its acetate ester, a common pheromone component. |

Genetic Regulation and Expression Analysis of Biosynthetic Enzymes

The biosynthesis of this compound is under tight genetic control, with the genes encoding the biosynthetic enzymes being expressed in a tissue- and developmental stage-specific manner. Transcriptome analysis of the pheromone glands of various moth species has been instrumental in identifying candidate genes involved in pheromone production.

In Spodoptera species, numerous genes encoding desaturases, FARs, and ACTs have been identified. nih.govnih.govnih.gov Expression profiling has revealed that a specific subset of these genes is highly and often exclusively expressed in the female pheromone gland, coinciding with the period of pheromone production. nih.govnih.govnih.gov For instance, in S. frugiperda, several desaturase and FAR genes show PG-biased expression, making them strong candidates for involvement in pheromone synthesis. nih.govnih.gov

The regulation of these genes is complex and can be influenced by hormonal signals. The pheromone biosynthesis activating neuropeptide (PBAN) is a key hormone that stimulates the production of sex pheromones in many moth species. PBAN can regulate the activity of key enzymes in the biosynthetic pathway, thereby controlling the timing and amount of pheromone released.

Comparative Biosynthetic Strategies Across Organisms Producing this compound and Related Pheromones

While the fundamental enzymatic steps for the biosynthesis of C14 dienols are conserved across many moth species, the specifics of the pathways can differ, leading to the production of different isomers and blends of pheromone components. These differences are often the result of variations in the substrate specificities and expression patterns of the biosynthetic enzymes.

For example, the production of (Z,E)-9,12-tetradecadienyl acetate in Cadra cautella and Spodoptera exigua involves a Δ11 desaturation followed by chain-shortening and then a unique Δ12 desaturation. iastate.edu This contrasts with the proposed pathway in S. littoralis for (Z,E)-9,11-tetradecadienyl acetate, which utilizes a Δ9 desaturase acting on a Δ11 precursor. nih.gov

The evolution of these biosynthetic pathways is a fascinating area of study. Gene duplication and subsequent functional divergence of the biosynthetic enzymes, particularly desaturases and FARs, are thought to be major drivers in the evolution of the diversity of moth sex pheromones. iastate.edu This allows for the generation of novel pheromone components and the establishment of reproductive isolation between closely related species. The specific pathway leading to this compound in different organisms is likely a variation on these conserved themes, tailored by the unique enzymatic toolkit of each species.

Biological Activity and Ecological Significance of 9e,11e 9,11 Tetradecadien 1 Ol

Behavioral Responses Elicited by (9E,11E)-9,11-Tetradecadien-1-ol in Target Species

The presence of this compound in the pheromone blend of certain insect species can elicit a range of behavioral responses, from attraction and the initiation of courtship rituals to the disruption of mating when used in pest management strategies.

While this compound is not typically the primary attractant for most species, its presence can be essential for the full courtship sequence to unfold. In many moth species, the female releases a specific blend of pheromones to attract males from a distance. The major components, often acetate (B1210297) esters, are responsible for this long-range attraction. However, as the male approaches the female, minor components, including alcohols like this compound, become critical for species recognition and the induction of close-range courtship behaviors, such as wing fanning, abdominal curling, and attempted copulation.

For instance, in the case of the light brown apple moth, Epiphyas postvittana, while the primary pheromone components are (E)-11-tetradecenyl acetate and (E,E)-9,11-tetradecadienyl acetate, the addition of related alcohols has been shown to enhance the attractiveness of the blend. purdue.eduentomol.org Although direct studies on this compound's specific role in this species' courtship are limited, the established importance of alcohol components in the pheromone blend suggests a likely role in the final stages of mating.

The phenomenon of mating disruption is a cornerstone of modern integrated pest management (IPM) programs, and pheromones, including this compound and its derivatives, are key tools in this approach. herts.ac.uk Mating disruption involves saturating an area with a synthetic pheromone, which confuses males and prevents them from locating females, thereby reducing mating and subsequent offspring. herts.ac.uk

While the acetate form is more commonly used for mating disruption of pests like the light brown apple moth and the beet armyworm, the inclusion of the alcohol component can improve the efficacy of this strategy. researchgate.netresearchgate.net The presence of this compound in a mating disruption formulation can contribute to the "confusion" effect in several ways: by creating false pheromone trails, by habituating the male's sensory system, or by masking the natural pheromone plume from the female. A four-component blend for the light brown apple moth, which included an alcohol, was found to be more effective at communication disruption than the standard two-component acetate blend. wikipedia.org

Species-Specificity of this compound as a Pheromone Component

The specificity of a pheromone signal is crucial for reproductive isolation between closely related species. herts.ac.uk The unique blend of compounds and their precise ratios ensure that only individuals of the same species are attracted to each other. This compound contributes to this specificity. While its acetate counterpart is a known pheromone for the light brown apple moth (Epiphyas postvittana) and the macadamia nut borer, the specific alcohol is not a universal attractant. scielo.org.za

For example, the pheromone for the macadamia nut borer, Cryptophlebia ombrodelta, is primarily composed of (Z)-8-dodecenyl acetate and dodecyl alcohol, a different set of compounds altogether. researchgate.netpherobase.com Similarly, the tobacco cutworm, Spodoptera litura, utilizes a blend of (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate, with no documented role for the (9E,11E) alcohol. entomol.org This demonstrates that even small changes in the chemical structure, such as the geometry of the double bonds or the presence of an alcohol versus an acetate group, can dramatically alter the biological activity and the target species.

The table below illustrates the species-specificity of related pheromone components.

| Species | Compound(s) | Role |

| Light Brown Apple Moth (Epiphyas postvittana) | (E,E)-9,11-tetradecadienyl acetate, (E)-11-tetradecenyl acetate, (E)-11-tetradecen-1-ol | Major & Minor Pheromone Components purdue.eduresearchgate.net |

| Macadamia Nut Borer (Cryptophlebia ombrodelta) | (Z)-8-dodecenyl acetate, Dodecyl alcohol | Pheromone Components researchgate.net |

| Tobacco Cutworm (Spodoptera litura) | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate | Major Pheromone Components entomol.org |

| Beet Armyworm (Spodoptera exigua) | (Z,E)-9,12-tetradecadien-1-ol acetate | Mating Disruptor researchgate.net |

Role of this compound in Multicomponent Pheromone Blends

The effectiveness of a pheromone is rarely due to a single compound but rather the result of a precise mixture of several components. This compound often functions as a minor component in these blends, where it can have synergistic or antagonistic effects. researchgate.net

A synergistic interaction occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. While direct evidence for this compound is limited, studies on related compounds highlight this principle. For the light brown apple moth, the addition of minor components, including an alcohol, to the main acetate pheromones significantly increased trap catches, demonstrating a synergistic effect. purdue.edu

Conversely, an antagonistic interaction occurs when a compound reduces the response to the primary pheromone. This is a common mechanism for maintaining reproductive isolation between species. For example, in the case of the Indian meal moth (Plodia interpunctella) and the almond moth (Cadra cautella), which share a major pheromone component, the Indian meal moth releases (Z,E)-9,12-tetradecadien-1-ol, which inhibits the response of the almond moth males, thus preventing interbreeding.

The ratio of the different components in a pheromone blend is critical for eliciting the maximum behavioral response. researchgate.net Even slight variations in these ratios can lead to a significant decrease in attraction. For Spodoptera litura, the optimal ratio of the two acetate components, (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate, for attracting males has been found to be around 10:1. entomol.org While specific optimal ratios involving this compound have not been extensively documented, it is understood that as a minor component, its proportion in a blend would be significantly lower than that of the major components.

The table below presents research findings on optimal pheromone blend ratios for Spodoptera litura.

| Species | Pheromone Components | Optimal Ratio |

| Spodoptera litura | (9Z,11E)-tetradecadienyl acetate : (9Z,12E)-tetradecadienyl acetate | 10:1 entomol.org |

| Spodoptera litura (various locations) | (Z,E)-9,11-tetradecadienyl acetate : (Z,E)-9,12-tetradecadienyl acetate | Ranged from 6:1 to 12:1 researchgate.net |

Ecological Implications of this compound in Interspecies Communication and Co-Evolution

The chemical signals emitted by an organism for mating can be intercepted by other species in the ecosystem, leading to a variety of interactions. This phenomenon, where a chemical cue from one species affects the behavior of another, is a cornerstone of chemical ecology. In the case of this compound and the broader S. frugiperda pheromone blend, these interactions can be both competitive and predatory.

Interspecies Communication: Attraction of Non-Target Species

Pheromone traps designed to monitor and control S. frugiperda populations by releasing its sex pheromone often capture other, non-target moth species. This indicates that components of the S. frugiperda pheromone blend, including or in combination with this compound, are perceived and responded to by other species.

Research conducted in Benin to assess the efficacy of different pheromone blends for trapping S. frugiperda revealed that certain formulations also attracted moths from other genera. nih.gov Specifically, a three-component lure was found to be attractive to non-target species, including those from the genera Leucania (also known as Mythimna) and Chrysodeixis. nih.gov In contrast, a two-component lure was more selective for S. frugiperda. nih.gov This suggests that the complexity of the pheromone blend plays a crucial role in its species-specificity. The shared attraction implies a degree of overlap in the chemical communication channels of these moth species, which can have ecological consequences such as reproductive interference or unnecessary energy expenditure for the non-target species.

Interspecies Communication: Kairomonal Effects on Natural Enemies

A significant ecological implication of sex pheromones is their potential to act as kairomones—chemical cues that benefit the receiver of a different species, often to the detriment of the emitter. Predators and parasitoids of herbivorous insects can evolve to eavesdrop on the sex pheromones of their prey or hosts to more efficiently locate them.

While direct evidence of this compound acting as a kairomone is a subject of ongoing research, studies on the broader S. frugiperda pheromone complex have demonstrated this phenomenon. A key component of the S. frugiperda sex pheromone blend is (Z)-9-tetradecenyl acetate (Z9-14:Ac). Research has shown that the predatory coccinellid beetle, Harmonia axyridis, a significant predator of S. frugiperda eggs and young larvae, is attracted to Z9-14:Ac. nih.govfrontiersin.orgfrontiersin.orgnih.gov Both male and female H. axyridis exhibited strong electrophysiological and behavioral responses to this compound, indicating they use it as a cue to locate the habitat of their prey. frontiersin.orgnih.gov

The table below summarizes the findings on the kairomonal effect of a major component of the S. frugiperda sex pheromone on its predator, Harmonia axyridis.

| Predator Species | Prey Species | Pheromone Component | Observed Effect on Predator |

| Harmonia axyridis | Spodoptera frugiperda | (Z)-9-tetradecenyl acetate (Z9-14:Ac) | Attraction, habitat location |

This predator-prey interaction highlights a co-evolutionary "arms race." While the pheromone is essential for the reproduction of S. frugiperda, it also increases the risk of predation by making the moths more conspicuous to their natural enemies.

Co-Evolution with Competing Species and Natural Enemies

The composition of the S. frugiperda sex pheromone blend is not uniform across all populations. There are two recognized strains of the fall armyworm, the "corn strain" and the "rice strain," which exhibit differences in their pheromone composition. frontiersin.orgnih.gov These variations, particularly in the ratios of minor components to the main component, this compound, can influence mate recognition and may contribute to reproductive isolation between the strains, a potential driver of sympatric speciation.

The presence of a diverse community of natural enemies exerts significant selective pressure on S. frugiperda. In various regions, numerous parasitoid and predator species have been identified that attack different life stages of the fall armyworm. pensoft.netnih.govresearchgate.netslu.se The constant threat from these natural enemies likely influences the evolution of various traits in S. frugiperda, including its chemical communication system. There is a hypothesis that the evolution of specific pheromone blends could be a strategy to minimize detection by natural enemies while maintaining effective communication with conspecifics. However, as demonstrated with H. axyridis, this is not always a successful strategy.

The intricate web of interactions mediated by this compound and its associated pheromone components underscores the complex ecological roles of chemical signals. They not only orchestrate mating within a species but also shape the interactions between species, influencing community structure and driving evolutionary change.

Molecular and Neurophysiological Mechanisms of 9e,11e 9,11 Tetradecadien 1 Ol Perception

Electrophysiological Characterization of Olfactory Responses

The perception of an odorant begins with the activation of olfactory sensory neurons (OSNs) housed in sensilla, typically on the insect's antennae. This activation can be measured as electrical signals using techniques like Electroantennography (EAG) and Single Sensillum Recording (SSR).

Electroantennography (EAG) Responses to (9E,11E)-9,11-Tetradecadien-1-ol and its Isomers

In a different species, the pyralid moth Euzophera pyriella, a different alcohol isomer, (Z,E)-9,12-tetradecadien-1-ol, was identified as the major sex pheromone component and was shown to be the most active compound in EAG studies. researchgate.net This indicates that tetradecadien-1-ol structures can elicit strong antennal responses, but provides no direct data for the (9E,11E) isomer.

Pheromone Binding Proteins (PBPs) and Odorant Receptors (ORs) Specificity

For a chemical to elicit a response, it must first be transported through the aqueous sensillar lymph to the neuron's membrane and then bind to a specific receptor protein.

Molecular Identification and Functional Characterization of Receptor Proteins

Odorant Receptors (ORs) are transmembrane proteins located on the dendrites of OSNs that bind to specific odorants, initiating a signal cascade. In Spodoptera littoralis and the related S. litura, significant progress has been made in identifying ORs for their acetate (B1210297) pheromones. For example, an atypical receptor, SlitOR5, was found to be specifically tuned to (Z,E)-9,11-tetradecadienyl acetate in these species. epa.gov Another receptor in S. litura, SlituOR6, responds to the minor pheromone component Z9,E12-14:OAc. nih.gov However, there is no current research identifying or functionally characterizing an OR specific to this compound.

Ligand-Receptor Binding Assays and Structural Analyses

Pheromone Binding Proteins (PBPs) are soluble proteins found in the sensillar lymph that are thought to solubilize hydrophobic pheromone molecules and transport them to the ORs. Studies in Spodoptera litura have identified several PBPs, such as SlitPBP1, which binds the main acetate pheromone components. nih.gov Competitive binding assays have been used to determine the specificity of these PBPs. Such assays for this compound have not been reported, nor have any structural analyses of it bound to a PBP or OR.

Intracellular Signal Transduction Pathways Activated by this compound

Upon binding of a ligand to an OR, an intracellular signal transduction cascade is initiated. In olfactory neurons, this typically involves G-protein activation, leading to the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). nist.gov These messengers open ion channels, causing the neuron to depolarize and fire an action potential. The specific downstream signaling pathways activated by this compound are unknown, as the cognate receptor has not yet been identified. Research on the biosynthesis of related acetate pheromones suggests that the alcohol precursors are efficiently converted to acetates, which may imply that the alcohol itself is not the final signaling molecule in those species. nih.gov

Central Nervous System Processing of this compound Signals in the Antennal Lobe and Higher Brain Centers

The journey of the this compound signal from a chemical whisper to a behavioral command begins in the male moth's antennae and is meticulously processed within specialized regions of its brain. This processing involves a hierarchical system, starting with the antennal lobe and ascending to higher-order centers like the mushroom bodies and the lateral horn.

The Antennal Lobe: The First Hub of Olfactory Processing

In male moths, the antennal lobe (AL) contains a specialized region for processing pheromonal information known as the macroglomerular complex (MGC). neuroinf.jp This structure is absent in females and is a key sexually dimorphic feature of the insect olfactory system. The MGC is comprised of several distinct, enlarged glomeruli, each dedicated to processing a specific component of the female's sex pheromone blend. frontiersin.org

While direct glomerular mapping for this compound in Spodoptera litura is a subject of ongoing research, extensive studies in the closely related species, Spodoptera littoralis, provide a robust model. In S. littoralis, olfactory receptor neurons (ORNs) that selectively respond to a similar pheromone component, (Z)9,(E)12-tetradecadienyl acetate, have been shown to project their axons exclusively to a specific, smaller, lateral glomerulus within the MGC, designated as glomerulus 'c'. This creates a labeled-line, a dedicated neural channel for this specific pheromone component, from the periphery to the first olfactory relay station in the brain.

Optical imaging studies using calcium-sensitive dyes in S. littoralis have corroborated these findings, demonstrating that stimulation with (Z)9,(E)12-tetradecadienyl acetate elicits the strongest activity in a glomerulus located ventrolateral to the large, central glomerulus of the MGC (the cumulus), a position consistent with that of glomerulus 'c'. This precise spatial segregation of pheromone component information within the MGC is crucial for the initial decoding of the complex pheromone blend.

The processing within the antennal lobe is not merely a passive relay of information. A complex network of local interneurons (LNs) connects the different glomeruli, including those within the MGC. These LNs are typically inhibitory and play a critical role in shaping the output from the antennal lobe. They are thought to enhance the contrast between the signals from different glomeruli, thereby sharpening the representation of the pheromone blend ratio. This lateral inhibition ensures that the projection neurons (PNs), the output neurons of the antennal lobe, carry a more refined and precise signal to higher brain centers.

| Glomerulus (in S. littoralis MGC) | Pheromone Component Processed | Relative Position |

| Cumulus (Glomerulus 'a') | Major pheromone component | Central, large |

| Glomerulus 'c' | (Z)9,(E)12-tetradecadienyl acetate (minor component) | Lateral, smaller |

Higher Brain Centers: The Mushroom Bodies and Lateral Horn

The refined olfactory information, including the signal for this compound, is then transmitted from the antennal lobe to higher brain centers by projection neurons. The two primary targets of these PNs are the mushroom bodies (MBs) and the lateral horn (LH). nih.gov

The mushroom bodies are critical for olfactory learning and memory. nih.gov In insects, PNs from the antennal lobe form synapses with a large population of intrinsic neurons of the mushroom bodies called Kenyon cells. The sparse and combinatorial activation of Kenyon cells by different odorants is thought to form a memory trace. While the specific pathways for this compound into the mushroom bodies of S. litura are still being elucidated, it is hypothesized that the information is integrated with other sensory inputs and the internal state of the moth to produce a context-dependent behavioral response. For instance, the association of the pheromone signal with a successful mating could be encoded within the mushroom bodies, reinforcing the male's future response to this specific chemical cue.

The lateral horn , on the other hand, is believed to be involved in processing innate, or hard-wired, behavioral responses to odors. nih.gov It receives input from the same PNs that project to the mushroom bodies. The anatomical organization of the lateral horn suggests that it categorizes olfactory information based on its behavioral relevance. It is therefore likely that the signal for this compound is processed in the lateral horn to trigger the innate upwind flight and mating behaviors characteristic of a male moth responding to a female's call. The lateral horn is thought to contain genetically determined pathways that, upon activation by the specific pheromone signal, initiate a stereotyped motor program.

Structure Activity Relationship Sar Studies of 9e,11e 9,11 Tetradecadien 1 Ol and Analogs

Impact of Double Bond Configuration (E/Z Isomerism) on Biological Activity

The geometric configuration of the double bonds in polyunsaturated pheromones is a critical determinant of their biological activity. The (9E,11E) configuration of 9,11-Tetradecadien-1-ol is essential for its role as a sex pheromone component in various moth species, including the notorious pest Spodoptera litura. The precise spatial arrangement of the molecule, dictated by the E (entgegen or trans) and Z (zusammen or cis) isomers, ensures a specific fit within the binding pocket of the olfactory receptors on the male moth's antennae.

Studies on related lepidopteran species have consistently demonstrated that even minor changes in the double bond geometry can lead to a significant loss or complete abolition of biological activity. For instance, the sex pheromone of the carpenterworm moth, Prionoxystus robiniae, is (Z,E)-3,5-tetradecadien-1-ol acetate (B1210297). Field trials have shown that the (Z,E) isomer is a potent attractant, while the (E,E) isomer is significantly less active. researchgate.net This high degree of specificity underscores the evolutionary pressure on maintaining a precise isomeric ratio for effective chemical communication and reproductive isolation between species. In many cases, the "wrong" isomer can even act as an inhibitor, actively suppressing the response to the correct pheromone.

The differential activity of geometric isomers is a widespread phenomenon in moth pheromone communication. Male moths possess olfactory receptor neurons that are finely tuned to the specific configuration of their conspecific female's pheromone blend. This specificity at the receptor level is the basis for the discrimination between different isomers.

Influence of Alkyl Chain Length and Saturation on Pheromonal Efficacy

The length of the hydrocarbon chain is another pivotal factor influencing the pheromonal efficacy of (9E,11E)-9,11-Tetradecadien-1-ol and its analogs. The 14-carbon backbone of this molecule is optimal for interaction with the receptors of specific moth species. Alterations in chain length, either by shortening or elongating it, can drastically reduce or eliminate the biological response.

Research on various moth species has shown that even a change of one or two carbons can have a profound impact. For example, in studies of other lepidopteran pheromones, analogs with slightly shorter or longer alkyl chains often exhibit significantly lower electroantennogram (EAG) responses and are less attractive in field trapping experiments. This suggests that the length of the molecule is a key parameter for fitting into the binding site of the pheromone receptor.

Furthermore, the degree of saturation of the alkyl chain also plays a critical role. The presence of the conjugated diene system in 9,11-Tetradecadien-1-ol is essential for its activity. Saturation of one or both double bonds would lead to a significant change in the molecule's shape and electronic properties, thereby disrupting its ability to bind effectively to the receptor. In some cases, the addition of short-chain alkanes, such as heptane (B126788) or octane, has been shown to synergize the response of moths to their sex pheromones, suggesting a complex interplay between the primary pheromone components and other volatile compounds. nih.gov

The following table summarizes the general effects of modifying the alkyl chain of lepidopteran pheromones based on findings from various studies.

Table 1: Effect of Alkyl Chain Modifications on Pheromonal Activity

| Modification | General Effect on Biological Activity | Rationale |

|---|---|---|

| Increased Chain Length | Decreased activity | The molecule may be too large to fit into the receptor binding pocket. |

| Decreased Chain Length | Decreased activity | The molecule may be too small to effectively interact with all the necessary binding residues within the receptor. |

| Increased Saturation | Drastic decrease or loss of activity | Alters the three-dimensional shape and electronic configuration of the molecule, preventing proper receptor binding. |

| Addition of Short-Chain Alkanes | Can have a synergistic effect | May enhance the volatility or transport of the primary pheromone, or interact with other receptors. nih.gov |

Effect of Terminal Functional Group Modifications (e.g., Alcohol, Acetate, Aldehyde) on Receptor Interaction

Modification of this functional group to an acetate (-OAc) or an aldehyde (-CHO) can have profound effects on biological activity. While these three functional groups are common in lepidopteran pheromones, the specific receptors of a given species are typically tuned to only one of them. For instance, while this compound is a component of the pheromone blend of some species, the corresponding acetate, (9E,11E)-9,11-Tetradecadien-1-yl acetate, is the major sex pheromone component of the macadamia nut borer. nih.gov

Studies comparing the biological activity of alcohols, acetates, and aldehydes in tortricid moths have revealed that male moths can discriminate between these functional groups with high precision. researchgate.net It is proposed that the steric and electronic differences between the alcohol, acetate, and aldehyde groups lead to differential interactions with the receptor proteins. researchgate.net For example, the larger size of the acetate group compared to the alcohol group can influence how the molecule fits into the binding site. Aldehydes, being more reactive, may form different types of interactions. In some cases, aldehydes have been found to elicit larger antennal responses than their corresponding alcohols or acetates. nih.gov

The following table provides a general comparison of the effects of different terminal functional groups on pheromonal activity in moths.

Table 2: Comparative Effects of Terminal Functional Groups on Pheromonal Activity

| Functional Group | General Biological Activity | Receptor Interaction Characteristics |

|---|---|---|

| Alcohol (-OH) | Highly specific activity | Can form strong hydrogen bonds with receptor residues. |

| Acetate (-OAc) | Activity is species-specific; often a major component in different species | Larger and more lipophilic than the alcohol; interacts differently with the binding pocket. researchgate.net |

| Aldehyde (-CHO) | Can elicit strong antennal responses; activity is species-dependent | The carbonyl group can participate in dipole-dipole interactions and is more reactive. nih.gov |

Design and Synthesis of Conformationally Constrained Analogs

To further probe the specific three-dimensional shape required for pheromonal activity, chemists design and synthesize conformationally constrained analogs of the natural pheromone. These molecules have reduced conformational flexibility, which can help to identify the "active conformation" that the pheromone adopts when it binds to its receptor.

One approach to creating conformationally constrained analogs is to incorporate the flexible acyclic carbon chain into a cyclic structure. For example, in a study on the gypsy moth pheromone, mimics were designed where the core structure was derived from a cyclopentene (B43876) derivative. mdpi.com By synthesizing a series of these analogs with different substituents, researchers were able to investigate how the shape and size of the molecule affected its ability to elicit an antennal response.

The results from such studies can provide valuable insights into the topology of the receptor's binding pocket. If a particular rigid analog shows high activity, it suggests that its conformation is close to the one adopted by the natural, flexible pheromone upon binding. Conversely, inactive rigid analogs help to define the conformational space that is not conducive to binding. These findings are not only fundamentally important for understanding pheromone perception but can also guide the development of more potent and stable synthetic pheromones for pest management applications.

Computational Modeling and Molecular Dynamics Simulations of this compound and Receptor Complexes

Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating the interactions between pheromones and their receptors at an atomic level. These methods allow scientists to build three-dimensional models of the pheromone-binding proteins (PBPs) and olfactory receptors (ORs) and to simulate the dynamic process of the pheromone molecule binding to them.

For a molecule like this compound, MD simulations can be used to predict how the flexible carbon chain folds and orients itself within the binding pocket of a PBP. These simulations can reveal the key amino acid residues that form stabilizing interactions with the pheromone through forces such as hydrogen bonds and hydrophobic interactions.

A study on the chemosensory protein 3 from Spodoptera litura (SlitCSP3) utilized homology modeling and accelerated molecular dynamics simulations to understand its binding properties with plant-derived metabolites. The simulations revealed a hydrophobic binding pocket and highlighted the importance of specific amino acid residues in ligand interaction. mdpi.com Similar approaches can be applied to the pheromone receptors of Spodoptera litura to elucidate the specific interactions with this compound.

By simulating the binding of different isomers and analogs of the pheromone, researchers can gain a deeper understanding of the structural basis for the observed differences in their biological activities. These computational insights, when combined with experimental data from SAR studies, provide a comprehensive picture of the molecular recognition events that underlie pheromone perception. This knowledge is invaluable for the rational design of novel and more effective semiochemicals for insect pest control.

Analytical Methodologies for 9e,11e 9,11 Tetradecadien 1 Ol Detection and Quantification

Advanced Sample Collection and Extraction Techniques from Biological Samples

Obtaining a clean and concentrated sample of (9E,11E)-9,11-tetradecadien-1-ol from its natural source, typically the pheromone glands of female moths, is the foundational step for any subsequent analysis. The volatile nature and low concentration of this compound necessitate specialized collection and extraction methods.

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile organic compounds from various matrices. For the analysis of this compound, headspace SPME is often the preferred method. In this approach, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the vapor phase above the biological sample (e.g., excised pheromone glands). The volatile pheromone components adsorb onto the fiber, which is then directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis.

The choice of fiber coating is critical for efficient extraction. For a compound like this compound, which is a long-chain alcohol, a fiber with a non-polar or semi-polar coating is generally suitable.

Table 1: Common SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating Material | Polarity | Typical Analytes |

|---|---|---|

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and semi-volatile non-polar compounds |

| Polyacrylate (PA) | Polar | Polar semi-volatile compounds |

Optimization of extraction parameters such as temperature and time is essential to maximize the recovery of the target analyte while minimizing the extraction of interfering compounds.

Purification Strategies for Complex Pheromone Extracts

When larger quantities of the pheromone are required, or when SPME is not feasible, solvent extraction of the pheromone glands is performed. This typically involves dissecting the glands and immersing them in a small volume of a high-purity organic solvent, such as hexane (B92381) or dichloromethane. The resulting extract, however, is a complex mixture containing lipids, cuticular hydrocarbons, and other compounds in addition to the pheromone.

To isolate this compound and its related isomers, a multi-step purification strategy is often necessary. This can involve a combination of the following chromatographic techniques:

Column Chromatography: Initial cleanup of the crude extract can be achieved using column chromatography with adsorbents like silica gel or Florisil. By eluting with solvents of increasing polarity, fractions enriched in the pheromone components can be collected.

Thin-Layer Chromatography (TLC): TLC can be used for preliminary separation and to determine the optimal solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): For more refined purification, HPLC with either normal-phase or reversed-phase columns can be employed to separate the different components of the pheromone blend with high resolution.

High-Resolution Chromatographic Separations

Gas chromatography (GC) is the cornerstone of pheromone analysis, offering the high resolution required to separate structurally similar isomers that often comprise a pheromone blend.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the quantification of organic compounds. The effluent from the GC column is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte. FID is a robust and sensitive detector for hydrocarbons like this compound. The response of the FID is generally proportional to the number of carbon atoms in the molecule, allowing for reliable quantification with proper calibration.

Table 2: Typical GC-FID Operating Conditions for Pheromone Analysis

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly selective and sensitive detector for electrophilic compounds, particularly those containing halogens. While this compound itself is not strongly electrophilic, ECD can be employed for its analysis after derivatization with an electrophilic reagent. This approach can significantly enhance detection sensitivity, allowing for the measurement of ultra-trace levels of the pheromone. However, for routine analysis of conjugated dienes without halogenation, FID is more commonly used. chromatographyonline.com

Chiral Gas Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, some insect pheromones are, and their biological activity is often dependent on a specific enantiomeric form. Chiral gas chromatography is the technique used to separate and quantify enantiomers. This is achieved by using a chiral stationary phase (CSP) in the GC column. Derivatized cyclodextrins are the most common CSPs for the separation of chiral semiochemicals. gcms.cz These cyclic oligosaccharides have a chiral cavity that interacts differently with the two enantiomers of a chiral molecule, leading to their separation.

For a compound like this compound, this technique would be relevant if it were to be resolved from a chiral pheromone component in a complex blend.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for the unequivocal identification and quantification of this compound.

In GC-MS, as the separated compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (210.36 g/mol ), although it may be weak or absent in EI-MS. nih.gov More prominent will be the fragment ions resulting from the cleavage of the molecule. The fragmentation pattern of conjugated dienes can be complex, but key fragments can provide information about the position of the double bonds and the alcohol functional group.

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. This significantly increases the sensitivity and selectivity of the analysis, allowing for accurate quantification of this compound even in the presence of co-eluting interfering compounds.

Table 3: Predicted Mass Spectrometry Data for (9Z,11E)-9,11-tetradecadien-1-ol

| Adduct | m/z |

|---|---|

| [M+H]+ | 211.20564 |

| [M+Na]+ | 233.18758 |

| [M-H]- | 209.19108 |

| [M+NH4]+ | 228.23218 |

| [M+K]+ | 249.16152 |

| [M+H-H2O]+ | 193.19562 |

Data predicted for a closely related isomer and serves as an illustrative example. uni.lu

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental tool for the structural analysis of volatile compounds like this compound. While a publicly available mass spectrum for this specific isomer is not readily found, the fragmentation patterns of long-chain unsaturated alcohols are well-understood and can be predicted. libretexts.orgyoutube.comwhitman.edu

Upon electron impact, the molecule is expected to ionize, primarily at the oxygen atom, forming a molecular ion (M⁺). However, for primary alcohols, the molecular ion peak is often weak or absent due to rapid fragmentation. libretexts.orgwhitman.edu Key fragmentation pathways for long-chain alcohols include:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For a primary alcohol like this compound, this would result in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. libretexts.orgwhitman.edu

Hydrocarbon Fragmentation: The long hydrocarbon chain will undergo fragmentation, producing a series of characteristic cluster ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The conjugated diene system in this compound will also influence the fragmentation, potentially leading to resonance-stabilized carbocations and more complex fragmentation patterns compared to saturated alcohols.

Table 1: Predicted Key EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Significance |

| 210 | [C₁₄H₂₆O]⁺ | Molecular Ion (M⁺) |

| 192 | [C₁₄H₂₄]⁺ | Loss of Water [M-18]⁺ |

| 31 | [CH₂OH]⁺ | Alpha-Cleavage |

| Various | Hydrocarbon fragments | Characteristic of the long alkyl chain |

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

While standard EI-MS provides valuable structural information, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) offer enhanced specificity and sensitivity for the analysis of complex mixtures containing this compound.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a primary fragment ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for isomer differentiation and for detecting trace amounts of the target compound in a complex matrix by minimizing background interference. For unsaturated fatty alcohols, MS/MS can provide detailed structural information by inducing fragmentation at specific points in the molecule, such as around the double bonds. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For insect pheromones, which are often present in minute quantities, HRMS coupled with gas chromatography (GC) is a powerful tool for unambiguous identification.

Coupled Analytical Techniques

The coupling of chromatographic separation with sensitive detection methods is paramount for the analysis of this compound in biological and environmental samples.

Gas Chromatography-Electroantennography (GC-EAG) for Bioassay-Guided Fractionation

Gas Chromatography-Electroantennography (GC-EAG) is a powerful bioassay technique that combines the separation capabilities of GC with the high sensitivity and selectivity of an insect's antenna as a detector. As the separated compounds elute from the GC column, they are passed over an isolated insect antenna, and any compound that elicits an olfactory response is recorded as a peak.

This technique is instrumental in identifying biologically active compounds in complex mixtures, such as pheromone gland extracts. For instance, in studies of the Egyptian armyworm, Spodoptera littoralis, GC-EAD was used to identify the major and minor components of its sex pheromone blend, with (Z,E)-9,11-tetradecadienyl acetate (B1210297) being the major component. researchgate.netresearchgate.net The alcohol form, this compound, would be expected to elicit a response in species that utilize it as a pheromone component. The minimum amount of the major component detectable by their GC-EAD system was 15 picograms, highlighting the remarkable sensitivity of this technique. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of insect pheromones. researchgate.net It combines the excellent separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In the analysis of this compound, a sample extract is injected into the GC, where the individual components are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. By comparing the retention time and the mass spectrum of a peak in the sample to that of a synthetic standard of this compound, a positive identification can be made. The use of different polarity GC columns can aid in the separation of geometric isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of complex organic molecules, including the geometry of the double bonds in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For conjugated dienes, the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum can help to establish the E/Z configuration of the double bonds. Furthermore, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are highly sensitive to the stereochemistry. A study on the chromatographic behavior of 9,11-tetradecadienyl compounds reported that the allylic carbons of the (9E,11E)-isomer of the alcohol resonate at distinct chemical shifts of 25.6 and 32.6 ppm. This is a critical diagnostic feature for confirming the stereochemistry of the conjugated diene system.

Table 2: Reported ¹³C NMR Chemical Shifts for Allylic Carbons of this compound

| Carbon Atom | Chemical Shift (ppm) |

| Allylic Carbon 1 | 25.6 |

| Allylic Carbon 2 | 32.6 |

Applications and Future Research Directions for 9e,11e 9,11 Tetradecadien 1 Ol

Integration of (9E,11E)-9,11-Tetradecadien-1-ol into Integrated Pest Management (IPM) Research

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The use of synthetic pheromones like this compound is a cornerstone of modern IPM programs, offering a targeted and environmentally benign alternative to broad-spectrum insecticides. researchgate.netnih.gov

Pheromone Trapping for Population Monitoring and Surveillance

A primary application of this compound in IPM is for monitoring and surveillance of pest populations. researchgate.netnih.gov Traps baited with this synthetic pheromone are used to attract and capture male moths. This allows for:

Early Detection: The presence of pest species can be identified at low population densities, enabling timely intervention before significant crop damage occurs.

Population Density Estimation: The number of moths captured over a specific period can provide an estimate of the pest population size in a given area.

Timing of Control Measures: Monitoring data helps in determining the optimal time to apply other control measures, such as the release of natural enemies or the application of targeted insecticides.

The effectiveness of pheromone traps is influenced by factors such as trap design, lure loading rate, and environmental conditions. Research continues to optimize these parameters for various pest species to enhance the accuracy and reliability of monitoring programs. researchgate.net

Behavioral Manipulation Strategies using Synthetic this compound

Beyond monitoring, synthetic this compound is employed in strategies aimed at directly manipulating the behavior of pest insects to reduce their reproductive success. uva.nl The two main strategies are:

Mating Disruption: This involves permeating the atmosphere of a crop with a high concentration of the synthetic pheromone. This confuses the male moths, making it difficult for them to locate calling females, thereby disrupting mating and reducing the subsequent larval population. Mating disruption has proven to be a highly successful tactic for controlling a variety of moth pests in agricultural and forestry settings. researchgate.netnih.gov

Mass Trapping: This strategy involves deploying a high density of pheromone traps to capture a large proportion of the male population, effectively removing them from the reproductive pool. While generally less effective than mating disruption for large areas, mass trapping can be a valuable tool in smaller, enclosed environments or as part of a broader IPM program. nih.gov

Development of Novel Pheromone Delivery Systems and Formulation Research

The successful implementation of pheromone-based control strategies heavily relies on the development of effective delivery systems. These systems are designed to release the pheromone at a controlled rate over a prolonged period, ensuring its efficacy throughout the target insect's flight season.

Early delivery systems included simple devices like rubber septa and hollow fibers. However, research has led to the development of more advanced formulations, including:

Polymeric Matrices: These formulations encapsulate the pheromone within a polymer matrix, allowing for a slow and consistent release. researchgate.net

Microencapsulation: The pheromone is enclosed in microscopic capsules that gradually break down, releasing the active ingredient.

Aerosol Emitters: These automated "puffer" devices release precise amounts of pheromone at programmed intervals, providing excellent coverage in large areas. researchgate.net

Future research in this area is focused on creating more cost-effective, biodegradable, and environmentally friendly delivery systems. The goal is to optimize release kinetics to match the specific biology of the target pest and the environmental conditions of the application site.

Investigation of Resistance Mechanisms to Pheromonal Control

While the development of resistance to pheromonal control is considered less likely than with conventional insecticides, it is not an impossibility. publications.gc.ca Insects can evolve resistance through various mechanisms, including:

Target-Site Resistance: Mutations in the pheromone receptors on the male's antennae could reduce their sensitivity to the synthetic pheromone. pjoes.compjoes.com

Metabolic Resistance: Insects may develop the ability to rapidly break down or detoxify the pheromone molecules, rendering them ineffective. pjoes.compjoes.comnih.gov

Behavioral Resistance: Male moths might alter their mate-finding behavior to rely less on the specific pheromone component being used for disruption.

Understanding these potential resistance mechanisms is crucial for developing sustainable pheromone-based control strategies. Research in this area involves monitoring pest populations for any signs of reduced susceptibility and investigating the genetic and biochemical basis of any observed resistance. pjoes.comnih.gov

Advanced Omics Approaches (Genomics, Proteomics) in Pheromone Biology

The fields of genomics, transcriptomics, and proteomics are revolutionizing our understanding of pheromone biology. These "omics" approaches provide powerful tools to:

Identify Genes Involved in Pheromone Production and Perception: Researchers can identify the specific genes that code for the enzymes involved in the biosynthesis of this compound in female moths and the receptors that detect it in male moths. nih.govfrontiersin.org

Unravel the Molecular Basis of Pheromone Blends: Many moth species use a precise blend of several compounds as their sex pheromone. Omics can help to understand how the production of these different components is regulated. uva.nl

Investigate the Regulation of Pheromone-Related Genes: These technologies allow scientists to study how factors like diet, age, and environmental conditions affect the expression of genes involved in pheromone communication. nih.gov

This detailed molecular knowledge is invaluable for developing more specific and effective pest control strategies and for understanding the evolutionary processes that shape pheromone communication systems. researchgate.netnih.gov

Exploration of Evolutionary Dynamics of Pheromone Communication Systems Involving this compound

The use of this compound as a sex pheromone is the result of a long evolutionary history. The study of the evolutionary dynamics of these communication systems addresses fundamental questions in biology:

Species Specificity and Reproductive Isolation: How do closely related species that use similar pheromone components, including this compound, maintain reproductive isolation? Research suggests that subtle differences in the ratios of pheromone components can play a crucial role. biorxiv.orgmdpi.com

Co-evolution of Signal and Receiver: The evolution of the female's pheromone signal is tightly linked to the evolution of the male's receptor system. numberanalytics.com Studying this co-evolutionary process helps to explain the incredible diversity of pheromone communication systems observed in insects. biorxiv.orgresearchgate.net

Influence of Ecological Factors: How do environmental factors, such as host plants and predation pressure, shape the evolution of pheromone signals? numberanalytics.com For example, the presence of certain plant volatiles can enhance or inhibit a male moth's response to the female's pheromone. ucpress.edu

By investigating these evolutionary dynamics, scientists can gain a deeper appreciation for the complexity and adaptability of insect chemical communication, which can, in turn, inform the development of more robust and evolution-proof pest management strategies. numberanalytics.com

Design of Next-Generation Semiochemicals Based on this compound as a Lead Structure

The development of novel and improved semiochemicals for pest management hinges on a detailed understanding of the structure-activity relationships (SAR) of existing pheromones. This compound, a key pheromone component for various lepidopteran species, serves as a valuable lead structure for the design of next-generation pest control agents. By systematically modifying its chemical structure, researchers aim to create analogs with enhanced potency, selectivity, and stability, or with the ability to act as antagonists to disrupt pest communication.

The core principles guiding the design of these next-generation semiochemicals involve targeted alterations to three main features of the parent molecule: the carbon chain length, the position and geometry of the conjugated double bonds, and the terminal functional group. Each of these modifications can significantly impact how the molecule interacts with the olfactory receptors of the target insect, thereby influencing its behavioral response.

A critical aspect of this design process is the interplay between different structural modifications. For instance, a change in the functional group might necessitate a corresponding adjustment in chain length to maintain optimal activity. Furthermore, the development of sophisticated analytical techniques, such as gas chromatography-electroantennographic detection (GC-EAD) and single-sensillum recording (SSR), allows for the precise measurement of the neural responses of insects to these novel compounds. This electrophysiological feedback is invaluable for guiding the synthetic efforts toward the most promising candidates for field testing.

The following table outlines key structural modifications of the this compound scaffold and the rationale behind these changes in the pursuit of enhanced semiochemicals.

| Structural Modification | Rationale for Design | Potential Impact on Activity |

| Chain Length Variation | Altering the overall size of the molecule to better fit the binding pocket of the target olfactory receptor. | Can increase or decrease attraction, or shift selectivity towards different species. |

| Double Bond Isomerization | Changing the geometric configuration (E/Z) of the double bonds to probe the spatial requirements of the receptor. | Critical for species-specific recognition; incorrect isomers are often inactive or inhibitory. |

| Double Bond Positional Shift | Moving the conjugated diene system along the carbon chain to identify optimal positioning for receptor activation. | Can significantly alter the perceived "scent" and the resulting behavioral response. |

| Functional Group Modification | Replacing the terminal alcohol with other functionalities (e.g., acetate (B1210297), aldehyde, ether) to alter volatility and binding interactions. | Can enhance stability, change the release rate from lures, and influence close-range mating behaviors. |

| Introduction of Heteroatoms | Incorporating atoms like fluorine to modify electronic properties and metabolic stability. | May lead to more potent and longer-lasting pheromone mimics. |

The exploration of these structural modifications is an iterative process of design, synthesis, and biological evaluation. For instance, the synthesis of various isomers and analogs of tetradecadienyl compounds and the subsequent analysis of their chromatographic behavior and electrophysiological activity in species like the pear barkminer moth, Spulerina astaurota, have been instrumental in confirming the precise structures of natural pheromones and identifying key features for recognition. researchgate.net

Furthermore, in some instances, compounds that are not part of a species' natural pheromone blend can act as powerful antagonists. For example, research on the diamondback moth, Plutella xylostella, demonstrated that pheromone components from sympatric noctuid moths, such as (Z,E)-9,11-tetradecadienyl acetate, could inhibit the response of P. xylostella males to their own pheromone. ncsu.edu This opens up avenues for developing disruptive "confusants" based on the this compound backbone.

The continued investigation into the structure-activity relationships of this compound and its derivatives holds significant promise for the development of more effective and environmentally benign pest management strategies. By fine-tuning the chemical structure, it is possible to create a new generation of semiochemicals that are not only highly effective but also precisely targeted to the pest species of concern, minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (9E,11E)-9,11-Tetradecadien-1-ol, and how are they experimentally determined?

- Methodology : Use gas chromatography (GC) with non-polar columns (e.g., DB-5) and temperature ramps (e.g., 100°C to 275°C at 5°C/min) to measure vapor pressure and enthalpy of vaporization (ΔvapH° ≈ 89.1 kJ/mol) . Density (0.890 g/cm³ at 20°C) and solubility (0.016 g/L in water at 25°C) can be calculated using Advanced Chemistry Development software, validated against experimental measurements .

Q. How can researchers confirm the purity and isomer ratio of this compound?

- Methodology : Employ mass spectrometry (electron ionization, EI-MS) for structural confirmation, referencing NIST spectra (NIST MS number: 291634) . Pair with chiral GC columns or HPLC to resolve isomer ratios, ensuring column specifications (e.g., 30 m length, 0.25 mm diameter) match published protocols .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow CLP regulations (EC 1272/2008): use PPE (gloves, lab coats), avoid skin/eye contact (Xi irritant classification), and implement emergency rinsing procedures (S26, S36) . Store in ventilated areas with WGK Germany Class 3 compliance for water hazard .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported vapor pressure data for this compound?

- Methodology : Replicate measurements using standardized GC methods (e.g., Koutek et al., 1997) and cross-validate with static vapor pressure cells. Apply ANOVA and Tukey tests (α = 0.05) to statistically compare results, accounting for temperature calibration errors .

Q. What strategies optimize the synthesis of this compound to minimize isomerization during production?

- Methodology : Use low-temperature reaction conditions (<50°C) and inert atmospheres (N₂/Ar) to suppress thermal isomerization. Monitor reaction progress via real-time FTIR to detect double-bond shifts. Validate final ratios with ¹H-NMR (olefinic proton coupling constants) .

Q. How does the compound interact with biological systems, such as pheromone receptors in target species?

- Methodology : Design bioassays using Y-tube olfactometers or electroantennography (EAG) to measure receptor activation. Pair with molecular docking simulations to predict binding affinities, referencing homologs like (Z,E)-9,12-Tetradecadien-1-ol acetate .

Q. What analytical techniques resolve data contradictions in degradation studies under varying environmental conditions?

- Methodology : Conduct accelerated stability tests (40°C/75% RH) and analyze degradation products via LC-MS/MS. Compare degradation pathways using Arrhenius kinetics and multivariate regression to identify humidity-dependent reaction mechanisms .

Q. How can researchers validate the ecological impact of this compound in field trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.